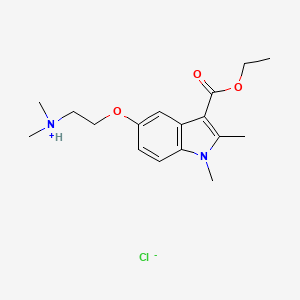
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This particular compound has garnered attention due to its potential antiviral properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves several steps. One common method starts with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This intermediate is then subjected to a series of reactions, including acylation, bromination, and substitution reactions, to introduce the dimethylaminoethoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions, and specialized equipment for handling hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like dimethylamine
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: Dimethylamine, pyrrolidine, morpholine
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties against viruses such as influenza and hepatitis C
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves its interaction with viral proteins, inhibiting their replication. The compound targets specific molecular pathways, disrupting the viral life cycle and preventing the spread of infection .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate
- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylaminoethoxy group enhances its antiviral properties, making it more effective against certain viruses compared to other indole derivatives .
Properties
CAS No. |
18235-90-0 |
|---|---|
Molecular Formula |
C17H25ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-6-21-17(20)16-12(2)19(5)15-8-7-13(11-14(15)16)22-10-9-18(3)4;/h7-8,11H,6,9-10H2,1-5H3;1H |
InChI Key |
NPPSHVLQTXRBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC[NH+](C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















